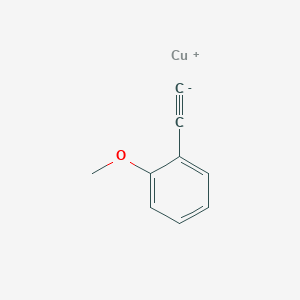
copper(1+);1-ethynyl-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethynylanisole can be synthesized through the reaction of 2-iodoanisole with trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl group . The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of 2-ethynylanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynylanisole undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the benzene ring activates the ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carboxylic acids or reduction to form alkenes or alkanes.
Nucleophilic Substitution: The benzene ring can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products Formed
Nitration: 2-Nitro-1-ethynyl-4-methoxybenzene
Bromination: 2-Bromo-1-ethynyl-4-methoxybenzene
Oxidation: 2-Methoxybenzoic acid
Reduction: 2-Ethyl-1-methoxybenzene
Wissenschaftliche Forschungsanwendungen
2-Ethynylanisole has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-ethynylanisole involves its interaction with various molecular targets and pathways. The methoxy group on the benzene ring increases the electron density, making the compound more reactive towards electrophiles . The ethynyl group can participate in various addition and substitution reactions, leading to the formation of new chemical bonds . The overall reactivity of the compound is influenced by the presence of both the methoxy and ethynyl groups, which modulate its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
2-Ethynylanisole can be compared with other similar compounds, such as:
1-Ethynyl-4-methoxybenzene: Similar structure but with the ethynyl group in the para position.
2-Ethynylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Ethynyl-4-methoxytoluene: Similar structure but with an additional methyl group on the benzene ring.
Uniqueness
The uniqueness of 2-ethynylanisole lies in the combination of the methoxy and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
89836-79-3 |
|---|---|
Molekularformel |
C9H7CuO |
Molekulargewicht |
194.70 g/mol |
IUPAC-Name |
copper(1+);1-ethynyl-2-methoxybenzene |
InChI |
InChI=1S/C9H7O.Cu/c1-3-8-6-4-5-7-9(8)10-2;/h4-7H,2H3;/q-1;+1 |
InChI-Schlüssel |
WXFKKVJAPNIBCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C#[C-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


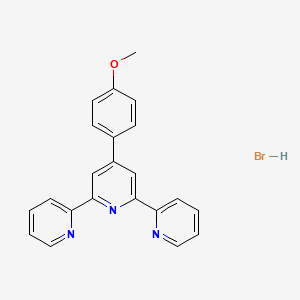
![5-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14382557.png)


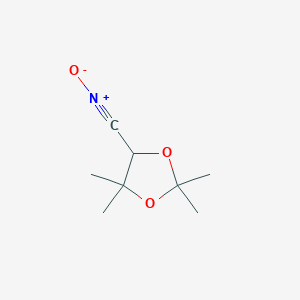
![Bromo[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14382579.png)
![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)
![2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane](/img/structure/B14382590.png)
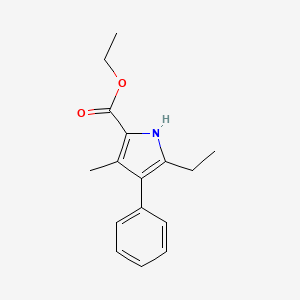

![3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B14382604.png)
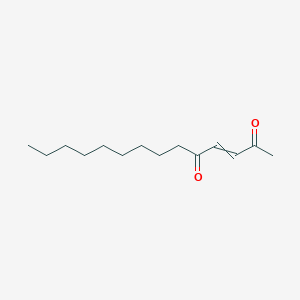
![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)
![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)
